molecular formula C16H15N3O2S B5738595 4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B5738595
M. Wt: 313.4 g/mol
InChI Key: IIPZTZZNHJALBK-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,4-dimethoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with thiourea to yield the triazole-thiol compound. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding triazole-thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents are used under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced triazole-thiol.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, altering their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(2,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(2,4-Dimethoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and biological activity. The presence of both methoxy and phenyl groups provides a balance of electronic and steric effects, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-12-8-9-13(14(10-12)21-2)19-15(17-18-16(19)22)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPZTZZNHJALBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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